molecular formula C16H15NO2 B11728091 1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one

1-{[1,1'-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one

Cat. No.: B11728091
M. Wt: 253.29 g/mol
InChI Key: DJOXEDHUJJDYFH-UHFFFAOYSA-N
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Description

1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is an organic compound characterized by its biphenyl structure and methoxyimino functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one typically involves the reaction of 1-{[1,1’-Biphenyl]-4-yl}propan-1-one with methoxyamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is then converted to the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one involves its interaction with specific molecular targets. The compound’s biphenyl structure allows it to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyimino group can form hydrogen bonds with target molecules, enhancing its binding affinity .

Comparison with Similar Compounds

Comparison: 1-{[1,1’-Biphenyl]-4-yl}-3-(methoxyimino)propan-1-one is unique due to its methoxyimino functional group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The presence of this group allows for specific interactions with molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

3-methoxyimino-1-(4-phenylphenyl)propan-1-one

InChI

InChI=1S/C16H15NO2/c1-19-17-12-11-16(18)15-9-7-14(8-10-15)13-5-3-2-4-6-13/h2-10,12H,11H2,1H3

InChI Key

DJOXEDHUJJDYFH-UHFFFAOYSA-N

Canonical SMILES

CON=CCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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